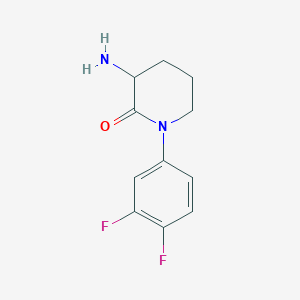

3-Amino-1-(3,4-difluorophenyl)piperidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

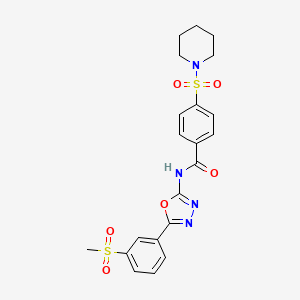

“3-Amino-1-(3,4-difluorophenyl)piperidin-2-one” is a chemical compound with the CAS Number: 1344206-90-1 . It has a molecular weight of 226.23 and its IUPAC name is 3-amino-1-(3,4-difluorophenyl)-2-piperidinone . The compound is typically stored at 4°C and is available in powder form .

Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a topic of interest in recent scientific literature . Various methods have been developed for the synthesis of substituted piperidines, which are important synthetic medicinal blocks for drug construction . A practical and efficient process has been developed for the preparation of key intermediates of similar compounds .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H12F2N2O/c12-8-4-3-7 (6-9 (8)13)15-5-1-2-10 (14)11 (15)16/h3-4,6,10H,1-2,5,14H2 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule .Physical and Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 226.23 . It is typically stored at 4°C .Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

- Neuroleptic Agents Synthesis : A neuroleptic agent was synthesized for metabolic studies, indicating the utility of related piperidine compounds in developing drugs with neuroactive properties (Nakatsuka, Kawahara, & Yoshitake, 1981).

- Donor-Acceptor Interactions in Organic Compounds : Research into substituted naphthalimides with ferrocenyl headgroups explores the spectrochemical properties influenced by donor−acceptor interactions, relevant for materials science and organic electronics (McAdam et al., 2003).

- Cyclic Borinates Study : The synthesis and characterization of cyclic borinates derived from piperidine and piperazine alcohols have implications for developing novel organometallic compounds with potential applications in catalysis and material sciences (Höpfl et al., 1998).

Chemical Synthesis and Medicinal Chemistry

- Asymmetric Synthesis : Asymmetric synthesis techniques utilizing sulfinimine-derived anti-2,3-diamino esters for producing amino piperidine compounds showcase the importance of stereochemistry in medicinal chemistry (Davis & Zhang, 2009).

- Aminolysis Studies : Aminolysis reactions involving substituted phenyl diphenylphosphinates and their effects on reactivity and transition-state structures are crucial for understanding reaction mechanisms in organic synthesis (Um, Han, & Shin, 2009).

Organic and Medicinal Chemistry Applications

- GABA Uptake Inhibitors : The synthesis of specific GABA-uptake inhibitors with increased potency and lipophilicity points to the development of compounds with significant neuropharmacological effects (Ali et al., 1985).

- Gold Catalysis in Synthesis : The combination of gold catalysis and Selectfluor for synthesizing fluorinated nitrogen heterocycles demonstrates advanced techniques in organic synthesis for producing structurally complex and functionally rich compounds (Simonneau et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Direcciones Futuras

Indole derivatives, which include compounds like “3-Amino-1-(3,4-difluorophenyl)piperidin-2-one”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Propiedades

IUPAC Name |

3-amino-1-(3,4-difluorophenyl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O/c12-8-4-3-7(6-9(8)13)15-5-1-2-10(14)11(15)16/h3-4,6,10H,1-2,5,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTDUJSOBILYOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)C2=CC(=C(C=C2)F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Methyl-N-[4-(prop-2-enoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2873464.png)

![2-(2-(Phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2873471.png)

![Tert-butyl N-[[2-fluoro-4-(prop-2-enoylamino)phenyl]methyl]carbamate](/img/structure/B2873473.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873474.png)

![6-Fluoro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2873475.png)

![5-((4-Fluoro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2873478.png)

![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-phenylpropanoate](/img/structure/B2873485.png)